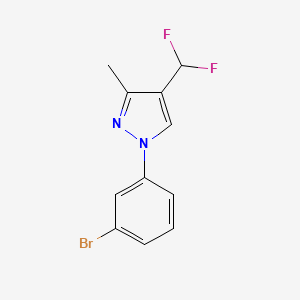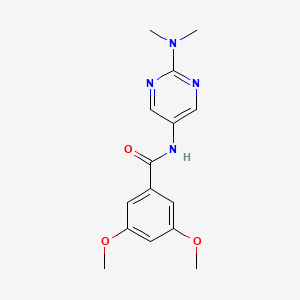![molecular formula C25H21NO7 B2675706 3-(3,4-Dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one CAS No. 610751-12-7](/img/structure/B2675706.png)
3-(3,4-Dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3,4-Dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one” is a complex organic molecule. It contains a chromen-4-one group, which is a type of heterocyclic compound. The molecule also contains methoxy groups (-OCH3), a nitro group (-NO2), and phenyl groups (C6H5), which are common in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The methoxy and nitro groups would likely contribute to the polarity of the molecule, and the presence of the aromatic phenyl groups could contribute to potential π-π interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the nitro group is electron-withdrawing and could potentially be reduced. The methoxy groups might undergo substitution reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups and aromatic rings could affect properties such as solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Fluorescent Probe Development
A novel off-on fluorescent probe, using a structure similar to the mentioned compound, was developed for selective detection of hypoxia or nitroreductase (NTR) in tumor cells. This probe exhibits high selectivity, “Turn-On” fluorescence response with suitable sensitivity, no cytotoxicity, large Stokes’ shift, and dual emission. It has been successfully applied for imaging the hypoxic status of tumor cells, such as HeLa cells, showing potential for biomedical research in disease-relevant hypoxia detection (Feng et al., 2016).
Synthesis of Warfarin Analogues
Research into novel polystyrene-supported TBD catalysts has facilitated the Michael additions of 4-hydroxycoumarin to α,β-unsaturated ketones for the synthesis of Warfarin™ and its analogues. These catalysts offer environmentally friendly media and conditions, with products obtained in high to quantitative conversion yields. The catalyst systems demonstrated promising properties and could be easily recovered and reused without significant loss of activity, highlighting their utility in green chemistry applications (Alonzi et al., 2014).
Anticancer Activity of Flavanol Complexes
A study on Ru(II) DMSO complexes with substituted flavones showed significant anticancer activities against breast cancer cell lines MCF-7. These complexes and their ligands displayed cytotoxic potential in concentration-dependent manners, with some inducing high levels of cell cytotoxicity. This research contributes to the development of potential anticancer agents and the understanding of their mechanisms of action (Singh et al., 2017).
Molecular Characterization as COX-2 Inhibitors
The characterization and investigation of a molecule structurally related to 3-(3,4-Dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one highlighted its role as a novel selective COX-2 inhibitor. This study provided insights into molecular conformation and binding interactions responsible for COX-2 selectivity, contributing to the understanding and development of selective COX-2 inhibitors for therapeutic applications (Rullah et al., 2015).
Antioxidant Activity of Bis-Coumarins
Research into the antioxidant properties of new 4-hydroxy-bis-coumarins compared to standard antioxidants like α-tocopherol and caffeic acid revealed that certain compounds exhibited strong radical scavenging activity and antioxidant activity. These findings highlight the potential of such compounds in developing antioxidant therapies or supplements (Kancheva et al., 2010).
Direcciones Futuras
The study of complex organic molecules like this one is an active area of research in organic chemistry. Potential future directions could include exploring its synthesis, studying its reactivity, investigating its physical and chemical properties, and evaluating its potential biological activities .
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO7/c1-15-24(17-6-11-21(30-2)23(12-17)31-3)25(27)20-10-9-19(13-22(20)33-15)32-14-16-4-7-18(8-5-16)26(28)29/h4-13H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSNCRULVNOZOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

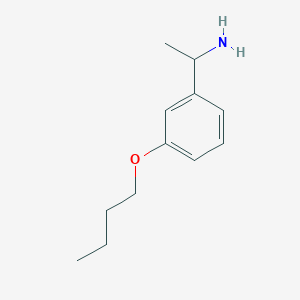
![Bicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B2675624.png)
![4-Oxo-5-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2675626.png)
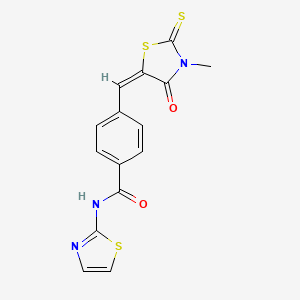
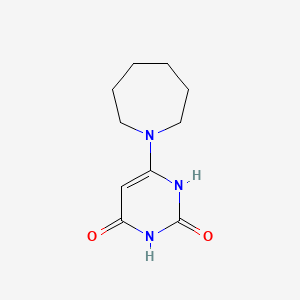
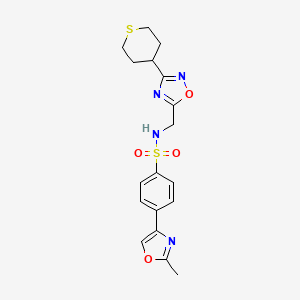
![1-(4-Chloro-3-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2675633.png)
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-bromofuran-2-carboxamide](/img/structure/B2675635.png)
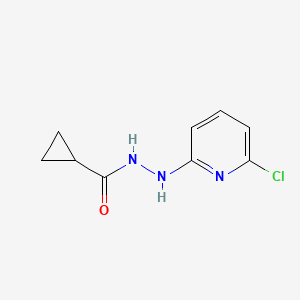
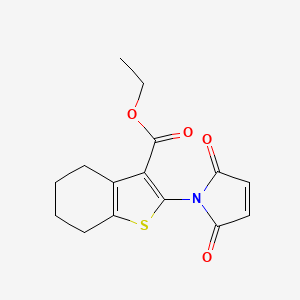
![3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2675643.png)
![1-(5-chloro-2-methylphenyl)-N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2675644.png)
